Swerchirin

描述

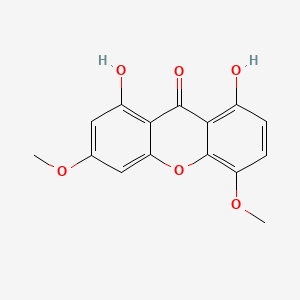

Structure

3D Structure

属性

IUPAC Name |

1,8-dihydroxy-3,5-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-19-7-5-9(17)12-11(6-7)21-15-10(20-2)4-3-8(16)13(15)14(12)18/h3-6,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSHHHWDGOHNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200102 | |

| Record name | Swerchirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-65-3 | |

| Record name | Swerchirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swerchirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swerchirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SWERCHIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQB9X426DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Swerchirin: A Technical Guide on its Mechanism of Action in Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swerchirin, a xanthone isolated from the medicinal plant Swertia chirayita, has demonstrated significant potential as an anti-diabetic agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in the context of diabetes. It details the compound's effects on insulin secretion, glucose uptake, and relevant signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for cited studies, and includes visualizations of signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its anti-diabetic effects through a multi-pronged approach, primarily by enhancing insulin secretion and improving glucose utilization in peripheral tissues.

Stimulation of Insulin Secretion

A primary mechanism of this compound is its ability to directly stimulate the release of insulin from pancreatic β-cells.[1][2] Studies on isolated islets of Langerhans have shown that a this compound-containing hexane fraction (SWI) of Swertia chirayita significantly enhances glucose-stimulated insulin release.[1] This action is associated with a marked degranulation of aldehyde-fuchsin stained β-granules and a decrease in immunostained insulin within the pancreatic islets, indicating active secretion.[1] The blood sugar-lowering effect of this compound is dependent on functional β-cells, as it is observed in healthy and moderately diabetic rats but not in those with severe pancreatic damage induced by high doses of streptozotocin.[3][4]

Enhancement of Glucose Uptake and Glycogen Synthesis

In addition to its effects on insulin secretion, this compound promotes glucose utilization in peripheral tissues. In vitro studies using the diaphragm muscle of rats treated with a this compound-containing fraction demonstrated a significant enhancement of both glucose uptake and glycogen synthesis.[1] This suggests that this compound may improve insulin sensitivity or act through insulin-independent pathways to facilitate glucose disposal in muscle tissue.

Potential Molecular Targets and Signaling Pathways

While direct studies on the molecular interactions of pure this compound are limited, research on related compounds from Swertia species and the known mechanisms of similar anti-diabetic agents suggest several potential signaling pathways that this compound may modulate.

Insulin Signaling Pathway (PI3K/Akt)

The enhancement of glucose uptake in muscle cells by this compound suggests a possible modulation of the insulin signaling pathway. This canonical pathway, initiated by insulin binding to its receptor, leads to the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). Activated Akt, in turn, promotes the translocation of Glucose Transporter Type 4 (GLUT4) to the cell membrane, facilitating glucose entry. While direct evidence for this compound's effect on this pathway is pending, its observed physiological effects align with the activation of this cascade.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation

PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization. Activation of PPAR-γ is a key mechanism of action for the thiazolidinedione class of anti-diabetic drugs. Some compounds structurally related to this compound have been shown to activate PPAR-γ.[5] This suggests that this compound might also exert some of its insulin-sensitizing effects through the activation of PPAR-γ, leading to the regulation of genes involved in glucose and lipid metabolism.

Inhibition of Carbohydrate-Digesting Enzymes

Delaying carbohydrate digestion through the inhibition of α-amylase and α-glucosidase is an established therapeutic strategy for managing postprandial hyperglycemia. While specific IC50 values for this compound are not yet available, various extracts and compounds from the Swertia genus have demonstrated inhibitory activity against these enzymes. Further investigation is required to determine the direct inhibitory potential of this compound on α-amylase and α-glucosidase.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its containing extracts.

| Parameter | Test Substance | Concentration/Dose | Result | Model System | Reference |

| Blood Glucose Lowering | This compound-containing fraction (SWI) | 50 mg/kg (oral) | ~60% maximum fall by 7 hours | Fed Charles Foster rats | [1] |

| Insulin Release | This compound-containing fraction (SWI) | 1, 10, 100 µM | Greatly enhanced glucose (16.7 mM)-stimulated insulin release | Isolated rat islets | [1] |

| Blood Sugar Lowering | This compound | 50 mg/kg (oral) | Significant lowering at 1, 3, and 7 hours | Healthy and STZ (35 mg/kg) treated rats | [3] |

Table 1: In Vivo and Ex Vivo Efficacy of this compound and its Containing Fraction.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, adapted for the investigation of this compound.

In Vivo Blood Glucose Lowering Activity

Objective: To evaluate the hypoglycemic effect of this compound in an animal model of diabetes.

Animal Model: Male Charles Foster or Wistar rats (150-200g). Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at 45-65 mg/kg body weight, dissolved in citrate buffer (0.1 M, pH 4.5). Animals with fasting blood glucose levels above 250 mg/dL after 72 hours are considered diabetic.

Procedure:

-

Divide diabetic animals into groups: control (vehicle), this compound-treated, and positive control (e.g., Glibenclamide).

-

Administer this compound (e.g., 50 mg/kg, suspended in 1% gum acacia) orally to the treatment group.

-

Collect blood samples from the tail vein at 0, 1, 3, 7, and 24 hours post-administration.

-

Measure blood glucose levels using a standard glucometer.

Data Analysis: Calculate the percentage reduction in blood glucose compared to the initial level for each group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Tukey's test).

Insulin Secretion from Isolated Islets

Objective: To determine the direct effect of this compound on insulin secretion from pancreatic islets.

Procedure:

-

Islet Isolation: Isolate pancreatic islets from healthy rats by collagenase digestion followed by purification on a Ficoll gradient.

-

Pre-incubation: Pre-incubate isolated islets in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 30-60 minutes at 37°C.

-

Incubation: Incubate groups of islets (e.g., 5-10 islets per tube) in KRBB containing:

-

Low glucose (2.8 mM)

-

High glucose (16.7 mM)

-

High glucose + various concentrations of this compound (e.g., 1, 10, 100 µM)

-

-

Incubate for 60-90 minutes at 37°C.

-

Insulin Measurement: Collect the supernatant and measure insulin concentration using a radioimmunoassay (RIA) or ELISA kit.

Data Analysis: Express insulin secretion as ng/islet/hour. Compare the effects of this compound at different concentrations to the high glucose control.

In Vitro Glucose Uptake in Muscle Cells

Objective: To assess the effect of this compound on glucose uptake in a muscle cell line.

Cell Line: L6 myoblasts, differentiated into myotubes.

Procedure:

-

Seed L6 myoblasts in 12-well plates and differentiate into myotubes.

-

Starve the myotubes in serum-free medium for 3-4 hours.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., insulin).

-

Add 2-deoxy-D-[³H]glucose and incubate for 10-15 minutes.

-

Wash the cells with ice-cold PBS to stop the uptake.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the radioactivity to the protein content of each well.

Data Analysis: Express glucose uptake as a fold change relative to the untreated control.

Conclusion and Future Directions

This compound demonstrates significant anti-diabetic potential primarily through its stimulatory effect on insulin secretion from pancreatic β-cells and by enhancing glucose uptake in peripheral tissues. While the precise molecular targets and the full extent of its action on signaling pathways such as the PI3K/Akt and PPAR-γ pathways are yet to be fully elucidated, the existing evidence strongly supports its development as a potential therapeutic agent for diabetes.

Future research should focus on:

-

Determining the specific molecular interactions of this compound with targets in the β-cell and peripheral tissues.

-

Conducting detailed studies to quantify the effects of pure this compound on the insulin signaling pathway, including the phosphorylation status of key proteins like Akt and the translocation of GLUT4.

-

Evaluating the inhibitory activity of this compound against α-amylase and α-glucosidase to determine its contribution to managing postprandial hyperglycemia.

-

Investigating the potential of this compound to activate PPAR-γ and its downstream effects on gene expression.

-

Performing comprehensive preclinical and clinical trials to establish the safety and efficacy of this compound in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a promising natural compound for the management of diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical constituents of Swertia longifolia Boiss. with α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Swerchirin: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Properties and Mechanisms of a Promising Bioactive Xanthone

Introduction

Swerchirin, a di-methoxy-dihydroxy xanthone predominantly isolated from plants of the Swertia genus, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Traditionally used in various herbal medicine systems, this compound has been the subject of numerous scientific investigations aiming to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antidiabetic, hepatoprotective, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Biological Activities of this compound

This compound exhibits a wide spectrum of pharmacological effects, which are summarized in this section. The primary activities that have been extensively studied include its ability to modulate glucose metabolism, protect the liver from toxic insults, mitigate inflammatory responses, and inhibit the proliferation of cancer cells.

Antidiabetic Activity

This compound has demonstrated significant hypoglycemic effects in various preclinical models. A key mechanism underlying this activity is the stimulation of insulin release from pancreatic β-cells.[1][2] Studies have shown that this compound can effectively lower blood glucose levels in both normal and diabetic animal models.[3]

Hepatoprotective Activity

The protective effects of this compound against liver damage induced by toxins such as paracetamol and carbon tetrachloride have been well-documented.[4] Its hepatoprotective mechanism is attributed to its antioxidant properties and its ability to preserve the function of hepatocytes, thereby reducing the levels of liver damage markers like AST, ALT, and ALP.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. By suppressing the activation of these pathways, this compound reduces the expression of inflammatory cytokines and enzymes.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties against various cancer cell lines. For instance, in human ovarian cancer cells (SKOV3), this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[5] Its anticancer effects are mediated, in part, through the inhibition of the Raf/MEK/ERK signaling pathway.[5]

Quantitative Data on Biological Activities

To facilitate a comparative analysis of this compound's potency across its different biological activities, the following table summarizes the available quantitative data from various preclinical studies.

| Biological Activity | Assay/Model | Test System | Parameter | Value | Reference(s) |

| Anticancer | MTT Assay | SKOV3 human ovarian cancer cells | IC50 | 20 µM (at 48 hrs) | [5] |

| Antidiabetic | In vivo | CF male albino rats | ED50 | 23.1 mg/kg (oral) for 40% blood sugar lowering | [1] |

| Antidiabetic | In vivo | Fed CF rats | - | 50 mg/kg (oral) induced ~60% fall in blood glucose by 7 hr | [2] |

| Hepatoprotective | Paracetamol-induced hepatotoxicity | Swiss mice | Effective Dose | 6-50 mg/kg (oral) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to investigate the biological activities of this compound.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

SKOV3 human ovarian cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

ELISA plate reader

Procedure:

-

Cell Seeding: Seed SKOV3 cells in 96-well plates at a density of 1 x 10^6 cells per well and incubate for 12 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound (e.g., 2.5 to 40 µM) in the culture medium. Remove the existing medium from the wells and add the this compound-containing medium. Incubate for 24 or 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density (OD) at 570 nm using an ELISA plate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Antidiabetic Activity: Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To evaluate the hypoglycemic effect of this compound in a diabetic animal model.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

This compound

-

Vehicle (e.g., gum acacia suspension)

-

Glucometer and test strips

Procedure:

-

Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal or intravenous injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.[3][7]

-

Confirmation of Diabetes: After 72 hours, confirm the diabetic state by measuring fasting blood glucose levels. Rats with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.[8]

-

Treatment: Administer this compound orally (e.g., 50 mg/kg) suspended in a suitable vehicle to the diabetic rats.[3] A control group should receive the vehicle only.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at different time points (e.g., 0, 1, 3, and 7 hours) after this compound administration and measure blood glucose levels.[3]

-

Data Analysis: Compare the blood glucose levels of the this compound-treated group with the control group to determine the hypoglycemic effect.

In Vivo Hepatoprotective Activity: Paracetamol-Induced Hepatotoxicity Model

Objective: To assess the protective effect of this compound against drug-induced liver injury.

Materials:

-

Swiss albino mice

-

Paracetamol (Acetaminophen)

-

This compound

-

Vehicle (e.g., 20% DMSO)

-

Kits for measuring serum AST, ALT, and ALP levels

Procedure:

-

Animal Grouping and Pre-treatment: Divide mice into different groups: control, paracetamol-treated, and this compound + paracetamol-treated. Administer this compound orally at different doses (e.g., 6-50 mg/kg) or the vehicle for a specified period (e.g., 7 days) before paracetamol administration.

-

Induction of Hepatotoxicity: Induce liver damage by administering a single oral or intraperitoneal dose of paracetamol (e.g., 500 mg/kg).[9][10]

-

Sample Collection: After a specific time (e.g., 24 hours) following paracetamol administration, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination.

-

Biochemical Analysis: Measure the serum levels of AST, ALT, and ALP using standard diagnostic kits.

-

Histopathology: Fix the liver tissues in 10% formalin, process, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.

-

Data Analysis: Compare the biochemical parameters and histopathological findings between the different groups to assess the hepatoprotective effect of this compound.

In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of inflammatory mediators in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits (for TNF-α, IL-6, etc.)

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM and seed them in 96-well or 24-well plates.[11][12] Allow the cells to adhere overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.[12]

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[11][13]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration (as an indicator of NO production) using the Griess reagent.

-

Cytokines: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.[12]

-

-

Data Analysis: Determine the inhibitory effect of this compound on the production of NO and cytokines compared to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of this compound-based therapeutics.

Antidiabetic Effect: Insulin Signaling Pathway

This compound's hypoglycemic activity is linked to its ability to stimulate insulin secretion. While the precise molecular interactions are still under investigation, it is hypothesized that this compound may interact with components of the insulin secretion machinery in pancreatic β-cells. Furthermore, related compounds from Swertia have been shown to activate the PI3K/Akt signaling pathway, a critical downstream cascade of the insulin receptor, which promotes glucose uptake and utilization in peripheral tissues.[14][15][16]

Caption: this compound's proposed role in the insulin signaling pathway.

Anti-inflammatory Effect: NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been suggested to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB (p65/p50 dimer) sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene expression.[17][18][19][20]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Effect: Raf/MEK/ERK (MAPK) Signaling Pathway

In the context of cancer, particularly ovarian cancer, this compound has been shown to inhibit the Raf/MEK/ERK pathway, which is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[5][21] This pathway is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. This compound's inhibitory action on this pathway, specifically on the phosphorylation of MEK and ERK, contributes to its ability to induce cell cycle arrest and apoptosis in cancer cells.[5]

References

- 1. Hypoglycemic effect of this compound from the hexane fraction of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induced blood sugar lowering of streptozotocin treated hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound exerts anticancer activity on SKOV3 human ovarian cancer cells via induction of mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ndineuroscience.com [ndineuroscience.com]

- 9. Modulation of Paracetamol-Induced Hepatotoxicity by Acute and Chronic Ethanol Consumption in Mice: A Study Pilot - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sericin enhances the insulin-PI3K/AKT signaling pathway in the liver of a type 2 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inducible phosphorylation of NF-kappa B p65 at serine 468 by T cell costimulation is mediated by IKK epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Tumor necrosis factor-alpha-induced IKK phosphorylation of NF-kappaB p65 on serine 536 is mediated through the TRAF2, TRAF5, and TAK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound exerts anticancer activity on SKOV3 human ovartian cancer cells via induction of mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Swerchirin: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swerchirin, a xanthone derivative, has garnered significant attention in the scientific community for its promising pharmacological activities, particularly its hypoglycemic effects. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation and quantification, and an exploration of its mechanism of action. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

This compound, chemically known as 1,8-dihydroxy-3,5-dimethoxyxanthone, was first isolated and identified in 1956 by Dalal and Shah. It belongs to the xanthone class of polyphenolic compounds, which are known for their diverse biological activities.

Chemical Structure:

-

IUPAC Name: 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one

-

Molecular Formula: C₁₅H₁₂O₆

-

Molecular Weight: 288.25 g/mol

Natural Sources of this compound

This compound is predominantly found in plants of the Swertia genus, which belongs to the Gentianaceae family. These plants are widely distributed in Asia, particularly in countries like India, China, Japan, and Pakistan, and have a long history of use in traditional medicine.[1][2]

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part(s) Used | Reference(s) |

| Swertia chirayita | Gentianaceae | Whole plant, Aerial parts, Roots | [3][4] |

| Swertia longifolia | Gentianaceae | Aerial parts | [1][2] |

| Swertia mussotii | Gentianaceae | Not specified | [5] |

Experimental Protocols

Preparative Isolation of this compound from Swertia chirayita

This protocol outlines a general method for the extraction and preparative isolation of this compound, based on common laboratory practices.

3.1.1. Materials and Equipment

-

Dried and powdered aerial parts of Swertia chirayita

-

Solvents: Hexane, Acetone, Dichloromethane, Methanol, Acetonitrile, Formic acid

-

Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Chromatography columns (Silica gel)

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.1.2. Extraction Workflow

3.1.3. Step-by-Step Protocol

-

Extraction:

-

Macerate or perform Soxhlet extraction on 1 kg of dried and powdered aerial parts of Swertia chirayita with 5L of 80:20 acetone-water at 60°C for eight hours.[2]

-

Concentrate the resulting extract using a rotary evaporator under reduced pressure.

-

-

Acid-Base Treatment:

-

To the concentrated extract, add 200 mL of 0.1 N sodium hydroxide solution and shake well.

-

Filter the mixture and adjust the pH of the filtrate to acidic using 1 N hydrochloric acid.

-

-

Liquid-Liquid Extraction:

-

Extract the acidic solution with dichloromethane (3 x 250 mL).

-

Combine the dichloromethane extracts and dry them under reduced pressure to obtain the crude solid.

-

-

Purification:

-

Dissolve the resulting solid in acetonitrile.

-

Perform semi-preparative HPLC for purification. A typical system would use a C18 column with a gradient elution of methanol and 0.1% formic acid.[1]

-

Collect the fractions containing this compound and recrystallize from an ethanol-water solution to obtain pure crystals.

-

Quantitative Analysis of this compound by HPLC

This section details a validated HPLC method for the quantification of this compound in plant extracts.[1][2]

3.2.1. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or similar).

-

Mobile Phase: Gradient elution with Methanol and 0.1% Formic Acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

3.2.2. Method Validation Parameters

The following table summarizes the validation parameters for a typical HPLC method for this compound analysis.

Table 2: HPLC Method Validation Data for this compound Quantification

| Parameter | Result | Reference(s) |

| Linearity (r²) | > 0.9998 | [1] |

| Precision (RSD%) | ≤ 3.3 | [1] |

| Accuracy (Recovery %) | 98-107 | [1] |

| Limit of Detection (LOD) | 2.1 µg/mL | [1] |

| Limit of Quantitation (LOQ) | 6.3 µg/mL | [1] |

Pharmacological Activity and Mechanism of Action

The most well-documented pharmacological effect of this compound is its hypoglycemic activity, making it a compound of interest for diabetes research.

Hypoglycemic Effect

Studies have shown that this compound significantly lowers blood glucose levels in various animal models.[6] A crude hexane fraction of Swertia chirayita containing this compound, when administered orally at 50 mg/kg, induced a maximum of approximately 60% fall in blood glucose in rats after 7 hours.[6]

Mechanism of Action: Insulin Secretion

The primary mechanism for the hypoglycemic effect of this compound is the stimulation of insulin release from the pancreatic β-cells.[6] In vitro studies have demonstrated that a this compound-containing fraction significantly enhanced glucose-stimulated insulin release from isolated islets of Langerhans.[6] This was associated with a notable degranulation of β-cells, indicating the release of stored insulin.[6]

4.2.1. Proposed Signaling Pathway for this compound-Induced Insulin Secretion

The following diagram illustrates the proposed signaling pathway for this compound's action on pancreatic β-cells, leading to insulin secretion. While the exact initial receptor for this compound on the β-cell is yet to be fully elucidated, its downstream effects are believed to involve the modulation of key signaling cascades.

Further research suggests that the insulinotropic action of compounds from Swertia species may also involve the IRS-2/PI3K/AKT2 signaling pathway, which is a crucial regulator of glucose metabolism and insulin sensitivity.

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the management of diabetes. Its well-defined chemical structure, presence in traditionally used medicinal plants, and demonstrated hypoglycemic activity make it an excellent candidate for further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound in pancreatic β-cells.

-

Conducting more extensive studies to determine the concentration of this compound in a wider range of Swertia species.

-

Optimizing extraction and purification protocols for large-scale production.

-

Performing preclinical and clinical trials to evaluate its safety and efficacy in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.

References

- 1. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nwipb.cas.cn [nwipb.cas.cn]

- 6. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Xanthones from Swertia chirayita

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertia chirayita (Roxb.) H. Karst., a medicinal plant from the Gentianaceae family, has a long history of use in traditional medicine systems, including Ayurveda, Unani, and Siddha.[1][2] The therapeutic potential of this plant is largely attributed to its rich phytochemical composition, particularly its diverse array of xanthones.[3][4] These phenolic compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, antidiabetic, and hepatoprotective effects.[3][5] This technical guide provides an in-depth overview of the core pharmacological properties of xanthones derived from Swertia chirayita, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms and signaling pathways.

Anti-inflammatory Properties

Xanthones from S. chirayita have demonstrated significant anti-inflammatory activity. Studies have shown that specific xanthones can modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators.

Two prominent xanthones, bellidifolin and swerchirin, were found to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][7] Bellidifolin, in particular, potently inhibits prostaglandin E₂ (PGE₂) production by suppressing the expression of cyclooxygenase-2 (COX-2).[6] The mechanism of action involves the regulation of multiple signaling pathways, including nuclear factor-kappaB (NF-κB), mitogen-activated protein kinases (MAPKs), and Akt.[6][8] Bellidifolin was shown to attenuate the phosphorylation of JNK, ERK, and p38 MAPKs, as well as the inhibitor κB kinase-β (IKK-β), Akt, and the p65 subunit of NF-κB in LPS-stimulated macrophages.[6]

Signaling Pathway of Bellidifolin in LPS-Stimulated Macrophages

Caption: Bellidifolin inhibits LPS-induced inflammatory pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the methodology used to assess the anti-inflammatory effects of xanthones in LPS-stimulated RAW 264.7 murine macrophages.[6]

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test xanthone (e.g., bellidifolin) for a specified time (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement (ELISA): The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6, and the inflammatory mediator PGE₂, are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis:

-

Cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, p-JNK, p-ERK, p-p38, p-Akt, p-IKK-β, p-p65) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Anticancer Properties

Xanthones from S. chirata have emerged as potential chemotherapeutic agents, demonstrating cytotoxicity against various cancer cell lines.

A study evaluating four xanthones—1-hydroxy-3,7,8-trimethoxyxanthone (XA), 1,8-dihydroxy-3,5-dimethoxyxanthone (XB), 1-hydroxy-3,5,8-trimethoxyxanthone (XC), and 1,5,8-trihydroxy-3-methoxyxanthone (XD)—found that XD was the most potent against Ehrlich ascites carcinoma (EAC), MCF-7, and MDA-MB-231 breast cancer cells.[9][10] The cytotoxic mechanism of XD involves the induction of reactive oxygen species (ROS) and lipid peroxidation (LPO), leading to DNA damage and apoptosis.[9] Furthermore, the xanthone TMX (1,5,8-trihydroxy-3-methoxy xanthone, likely identical to XD) has been shown to possess anti-metastatic potential by downregulating key markers of metastasis and epithelial-mesenchymal transition (EMT).[11][12] It also exerts antitumor activity by suppressing the Wnt/β-catenin self-renewal pathway.[13]

Table 1: Cytotoxicity of Swertia chirayita Xanthones against Cancer Cell Lines

| Xanthone | Chemical Name | Cell Line | IC₅₀ Value (µM) | Reference |

| XA | 1-hydroxy-3,7,8-trimethoxyxanthone | EAC | 48.53 | [9][10] |

| XB | 1,8-dihydroxy-3,5-dimethoxyxanthone | EAC | 48.53 | [9][10] |

| XC | 1-hydroxy-3,5,8-trimethoxyxanthone | EAC | 32.35 | [9][10] |

| XD | 1,5,8-trihydroxy-3-methoxyxanthone | EAC | 8.1 | [9][10] |

| Cisplatin | (Standard Drug) | EAC | 20 | [9][10] |

| Mangosteen | (Reference Xanthone) | EAC | 15 | [9][10] |

EAC: Ehrlich Ascites Carcinoma

Proposed Pro-Apoptotic Pathway of Xanthone XD

Caption: Xanthone XD induces apoptosis via ROS-mediated DNA damage.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10]

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test xanthone. A control group receives medium with the vehicle (e.g., DMSO) only. The plates are incubated for a designated period (e.g., 48 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antioxidant Properties

Many xanthones from S. chirayita are potent antioxidants, capable of scavenging free radicals, which is a mechanism that underlies many of their other pharmacological effects.

An activity-guided isolation process identified several xanthones, including decussatin, swertianin, bellidifolin, isobellidifolin, and mangiferin, as active radical-scavenging components.[14][15] The antioxidant capacity is often correlated with the total phenolic content and the specific chemical structure of the xanthones.[14]

Table 2: DPPH Radical Scavenging Activity of Swertia chirayita Xanthones

| Compound | IC₅₀ Value (µg/mL) |

| Mangiferin | 10.82 |

| Swertianin | 13.56 |

| Bellidifolin | 17.45 |

| Isobellidifolin | 24.24 |

| Amarogentin | 31.82 |

| Swertianolin | 40.22 |

| Decussatin | 55.52 |

Data sourced from Singh et al., 2011.[14]

Workflow for Activity-Guided Isolation of Antioxidants

Caption: Workflow for isolating antioxidant xanthones.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of plant extracts and isolated compounds.[14][16]

-

Reagent Preparation: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 6 x 10⁻⁵ M). The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: The test xanthones are dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.

-

Reaction: A small volume of the sample solution (e.g., 50 µL) is added to a larger volume of the methanolic DPPH solution (e.g., 2 mL) in a cuvette or 96-well plate.

-

Incubation: The reaction mixture is shaken and incubated at room temperature in the dark for a specified period (e.g., 30-90 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control is prepared using the solvent instead of the sample. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Antidiabetic and Enzyme Inhibitory Properties

Xanthones from S. chirayita also exhibit potential for managing diabetes and related complications through the inhibition of key metabolic enzymes.

Studies have reported the inhibition of several enzymes, including β-glucuronidase, α-amylase, and xanthine oxidase.[17][18][19] The inhibition of α-amylase can help control postprandial hyperglycemia, while xanthine oxidase inhibition is a therapeutic strategy for managing hyperuricemia and gout.

Table 3: Enzyme Inhibitory Activity of Swertia chirayita Xanthones and Extracts

| Test Substance | Enzyme Inhibited | IC₅₀ Value | Reference |

| This compound | β-glucuronidase | 162.84 µg/mL | [18] |

| Mangiferin | β-glucuronidase | 16.06 µg/mL | [20] |

| Bellidifolin | β-glucuronidase | 390.26 µg/mL | [20] |

| Ethanolic Extract | Xanthine Oxidase | 9.15 µg/mL | [19] |

| Febuxostat (Standard Drug) | Xanthine Oxidase | 7.91 µg/mL | [19] |

| Formulation F3 (Extract) | α-amylase | 43.75 mg/mL | [17] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol details the method for assessing the inhibitory effect of S. chirayita extract on xanthine oxidase activity.[19]

-

Reagents: Prepare phosphate buffer (pH 7.5), xanthine solution (substrate), and xanthine oxidase enzyme solution.

-

Sample Preparation: Prepare serial dilutions of the test extract (e.g., 1.25 to 100 µg/mL) and a standard inhibitor like febuxostat.

-

Reaction Mixture: In a cuvette, mix the phosphate buffer, xanthine solution, and the test sample/standard.

-

Enzyme Addition: Initiate the reaction by adding the xanthine oxidase solution to the mixture.

-

Incubation and Measurement: Incubate the reaction mixture at a controlled temperature (e.g., 25°C). The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Measurements are taken at regular intervals.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to the rate in the control (without inhibitor). The IC₅₀ value is determined from the dose-inhibition curve.

Hepatoprotective Properties

Swertia chirayita and its constituent xanthones, such as mangiferin and this compound, are recognized for their hepatoprotective effects.[18][21] The protective mechanisms are multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic actions.[21] In animal models of liver injury induced by toxins like carbon tetrachloride or paracetamol, extracts of S. chirayita have been shown to restore liver function by normalizing elevated serum levels of liver enzymes (AST, ALT, ALP) and improving liver histopathology.[22][23]

Conclusion

The xanthones of Swertia chirayita possess a remarkable range of pharmacological properties, supported by growing scientific evidence. Their ability to modulate complex signaling pathways involved in inflammation, cancer, and metabolic disorders makes them highly valuable lead compounds for drug discovery and development. This guide summarizes the key quantitative data and experimental frameworks that underscore their therapeutic potential. Further research, including detailed structure-activity relationship studies, bioavailability assessments, and clinical trials, is essential to fully translate the pharmacological promise of these natural compounds into modern therapeutic applications.

References

- 1. nano-ntp.com [nano-ntp.com]

- 2. Frontiers | A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant [frontiersin.org]

- 3. Swertia chirayita: A comprehensive review on traditional uses, phytochemistry, quality assessment and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. docsdrive.com [docsdrive.com]

- 6. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic potential of xanthones from Swertia chirata in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of xanthones from <i>Swertia chirata</i> in breast cancer cells - Indian Journal of Medical Research [ijmr.org.in]

- 11. Anti-Metastatic Potential of a Novel Xanthone Sourced by Swertia chirata Against In Vivo and In Vitro Breast Adenocarcinoma Frameworks [journal.waocp.org]

- 12. Anti-Metastatic Potential of a Novel Xanthone Sourced by Swertia chirata Against In Vivo and In Vitro Breast Adenocarcinoma Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of antioxidant, antibacterial, and antidiabetic potential of two traditional medicinal plants of India: Swertia cordata and Swertia chirayita - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Utilization of Swertia chirayita Plant Extracts for Management of Diabetes and Associated Disorders: Present Status, Future Prospects and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. proceedings-szmc.org.pk [proceedings-szmc.org.pk]

- 20. researchgate.net [researchgate.net]

- 21. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 22. Hepatoprotective effect of Swertia chirata on rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Hepatoprotective activity of Andrographis paniculata and Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]

Swerchirin's Role in Stimulating Insulin Release: A Technical Guide

Executive Summary: Swerchirin, a xanthone isolated from the medicinal plant Swertia chirayita, has demonstrated significant hypoglycemic effects, primarily attributed to its ability to stimulate insulin secretion from pancreatic β-cells. This document provides a comprehensive technical overview of the molecular mechanisms, experimental validation, and underlying signaling pathways governing this compound's insulinotropic action. The primary mechanism involves the modulation of ion channel activity, leading to an influx of extracellular calcium—a critical trigger for insulin exocytosis. This guide summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling cascade to support further research and drug development efforts in the field of diabetes management.

Core Mechanism of Action: A Signaling Cascade

The insulin-releasing effect of this compound is initiated at the pancreatic β-cell membrane and culminates in the exocytosis of insulin granules. The mechanism is independent of the sweet taste receptor pathway but is critically dependent on the modulation of specific ion channels, mirroring aspects of sulfonylurea action. The process is contingent upon the presence of extracellular calcium, indicating that this compound facilitates calcium influx rather than mobilizing intracellular stores.

The proposed signaling pathway is as follows:

-

Inhibition of ATP-Sensitive K+ (KATP) Channels: this compound is believed to inhibit the ATP-sensitive potassium (KATP) channels on the β-cell membrane. In a resting state, these channels are open, maintaining a hyperpolarized membrane potential.

-

Membrane Depolarization: Inhibition of KATP channels reduces the outward flow of potassium ions (K+), leading to the accumulation of positive charge inside the cell and causing membrane depolarization. This is supported by evidence showing that diazoxide, a KATP channel opener, abolishes the insulinotropic effects of S. chirayita extracts.

-

Activation of Voltage-Gated Ca2+ Channels (VGCCs): The change in membrane potential activates L-type voltage-gated calcium channels (VGCCs).

-

Calcium Influx: Activated VGCCs open, permitting a rapid influx of extracellular calcium (Ca2+) into the β-cell cytoplasm. The essential role of this step is confirmed by experiments where verapamil, a VGCC blocker, significantly diminishes this compound-induced insulin secretion.

-

Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration acts as the final trigger for the fusion of insulin-containing secretory granules with the cell membrane, releasing insulin into the bloodstream.

This cascade highlights a direct insulin secretagogue action, which has been shown to regenerate or repair damaged β-cells and improve the architecture of the Islets of Langerhans in preclinical models.

Quantitative Data Summary

The insulinotropic and hypoglycemic effects of this compound and its source extract have been quantified in several key preclinical studies. The data are summarized below.

Table 1: Summary of In Vivo Studies

| Model Organism | Compound Administered | Dose | Key Quantitative Outcomes | Citation(s) |

| Charles Foster (CF) Rats | This compound-containing hexane fraction (SWI) | 50 mg/kg (oral) | Induces a maximum of ~60% fall in blood glucose by 7 hours post-treatment. | |

| Streptozotocin-induced Diabetic Wistar Rats | Swertia chirayita extract | 500 mg/kg b.w. | Significant reduction in serum glucose, cholesterol, and triglycerides; significant improvement in serum insulin levels. | |

| Healthy and Streptozotocin-treated Rats | This compound | 50 mg/kg (oral) | Significant blood sugar lowering in healthy and moderately diabetic (35 mg/kg STZ) rats; no effect in severely diabetic (65 mg/kg STZ) rats. | |

| Alloxan-induced Diabetic Mice | Aqueous extract of Swertia chirayita | 125 mg/kg b.w. | Significantly decreased blood glucose levels, comparable to metformin. |

Table 2: Summary of In Vitro Studies

| Experimental System | Compound Administered | Concentration(s) | Key Quantitative Outcomes | Citation(s) |

| Isolated Rat Islets of Langerhans | This compound-containing hexane fraction (SWI) | 1, 10, 100 µM | Greatly enhanced glucose (16.7 mM)-stimulated insulin release at all concentrations. | |

| BRIN-BD11 Clonal Pancreatic β-cells | Aqueous extract of Swertia chirayita | 0.1 - 1.0 mg/ml | Significantly stimulated concentration-dependent insulin secretion. | |

| 3T3-L1 Adipocytes | Aqueous extract of Swertia chirayita | 1 mg/ml | Evoked a 28-59% increase in basal and insulin-stimulated glucose uptake. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

In Vitro Insulin Secretion Assay from BRIN-BD11 Cells

This protocol outlines the methodology used to assess the direct effects of plant extracts on insulin secretion from a clonal pancreatic β-cell line.

-

Cell Culture: BRIN-BD11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics (100 U/mL penicillin, 0.1 mg/mL streptomycin), and 11.1 mM glucose, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 24-well plates at a density of 1.0 x 10^5 cells/well and allowed to attach for 24 hours.

-

Pre-incubation: Prior to the experiment, cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer and pre-incubated for 40 minutes at 37°C in KRB buffer containing 5.6 mM glucose to allow basal insulin secretion to stabilize.

-

Incubation with Test Agents: The pre-incubation buffer is removed, and cells are incubated for 20 minutes at 37°C with 1 mL of KRB buffer containing 5.6 mM glucose plus various concentrations of the test compound (e.g., S. chirayita extract from 0.1 to 1.0 mg/mL).

-

Investigation of Mechanisms: To probe the signaling pathway, parallel experiments are conducted by co-incubating the extract with:

-

Diazoxide (300 µM): To open KATP channels.

-

Verapamil (50 µM): To block L-type Ca2+ channels.

-

KCl (30 mM): To induce membrane depolarization directly.

-

Ca2+-free KRB buffer: To assess the requirement for extracellular calcium.

-

-

Sample Collection and Analysis: After incubation, the supernatant is collected, centrifuged to remove any detached cells, and stored at -20°C. The insulin concentration in the supernatant is quantified using a radioimmunoassay (RIA) kit.

In Vivo Hypoglycemic Activity in Rodent Models

This protocol describes a typical procedure to evaluate the blood glucose-lowering effects of this compound in an animal model.

-

Animal Model: Male Charles Foster or Wistar rats (150-200g) are used. For diabetic models, diabetes is induced with a single intraperitoneal injection of streptozotocin (STZ) at a dose of 35-65 mg/kg body weight, dissolved in citrate buffer (pH 4.5). Animals with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are selected for the study.

-

Acclimatization and Grouping: Animals are acclimatized for at least one week and housed under standard laboratory conditions. They are then randomly divided into groups (n=6-8 per group):

-

Normal Control (vehicle only)

-

Diabetic Control (vehicle only)

-

Test Group (this compound, e.g., 50 mg/kg, oral)

-

Positive Control (e.g., Glibenclamide or Metformin)

-

-

Drug Administration: The test compound (this compound), suspended in a vehicle like gum acacia, is administered orally via gavage. Control groups receive the vehicle alone.

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 hours) and at specific time points post-administration (e.g., 1, 3, 5, and 7 hours). For longer-term studies, sampling may occur on specific days.

-

Biochemical Analysis:

-

Blood Glucose: Measured immediately using a standard glucometer.

-

Serum Insulin: Blood is centrifuged to separate serum, which is then stored at -80°C. Insulin levels are measured using an ELISA or RIA kit.

-

Lipid Profile: Serum levels of total cholesterol and triglycerides are determined using standard enzymatic kits.

-

-

Data Analysis: The percentage reduction in blood glucose from baseline is calculated for each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects between groups.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent natural insulin secretagogue. Its mechanism of action, centered on the modulation of KATP and voltage-gated Ca2+ channels in pancreatic β-cells, presents a clear pathway for its hypoglycemic effects. The quantitative data from both in vivo and in vitro studies provide a solid foundation for its potential as a therapeutic agent for diabetes.

For drug development professionals, this compound and its derivatives offer a promising scaffold for designing novel insulin-releasing agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key functional groups of the xanthone structure responsible for its activity and to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: To assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

-

Long-term Efficacy and β-Cell Preservation: Investigating the long-term effects on glycemic control and the potential to preserve or enhance β-cell mass and function, as suggested by initial histological studies.

By leveraging the detailed mechanistic understanding and experimental frameworks presented, the scientific community can further explore the therapeutic potential of this compound in the management of diabetes mellitus.

The Ethnobotanical Landscape of Swerchirin: A Technical Guide to its Therapeutic Potential

An in-depth exploration for researchers, scientists, and drug development professionals.

Abstract

Swerchirin, a xanthone primarily isolated from the medicinal plant Swertia chirayita, has a rich history of use in traditional medicine systems, particularly in Ayurveda, for a multitude of ailments.[1][2] This technical guide synthesizes the available scientific evidence on the ethnobotanical uses of this compound, delving into its significant pharmacological activities, including antidiabetic, anti-inflammatory, and hepatoprotective effects. We present a comprehensive overview of the experimental protocols utilized to validate these therapeutic claims, alongside a structured summary of the quantitative data. Furthermore, this guide visualizes the key molecular mechanisms and experimental workflows through detailed signaling pathway and process flow diagrams, providing a robust resource for researchers and professionals in drug discovery and development.

Ethnobotanical and Traditional Uses

Swertia chirayita, the principal botanical source of this compound, is a well-regarded herb in traditional medicine across South Asia.[3] Ethnobotanical records highlight its use for a wide spectrum of conditions, owing to its intensely bitter taste, which is attributed to bioactive compounds like amarogentin and this compound.[1][4]

Traditionally, decoctions and extracts of the plant have been employed for:

-

Metabolic Disorders: Primarily for the management of diabetes, where it is used to lower blood sugar levels.[1][5]

-

Inflammatory Conditions: To treat ailments such as fever, skin diseases, and certain types of pain.[1][6]

-

Liver Ailments: As a hepatoprotective agent against various liver disorders, including jaundice.[1][7]

-

Infectious Diseases: For its antimalarial, antibacterial, and antifungal properties.[1][8]

-

Gastrointestinal Issues: To address conditions like dyspepsia and diarrhea.[9]

Pharmacological Activities and Mechanisms of Action

Scientific investigations have substantiated many of the traditional claims, focusing on the therapeutic potential of this compound in several key areas.

Antidiabetic Activity

This compound has demonstrated significant hypoglycemic effects.[10] Studies have shown its ability to lower blood glucose in various animal models, including normal, glucose-loaded, and streptozotocin-induced diabetic rats.[11][12] A notable study reported that a single oral administration of a this compound-containing fraction (50 mg/kg) to rats resulted in a maximal fall in blood glucose of about 60% by the 7-hour mark.[13]

The proposed mechanism for its antidiabetic action involves the stimulation of insulin release from the pancreatic islets of Langerhans.[13][14] In vitro experiments have shown that a this compound-containing fraction significantly enhanced glucose-stimulated insulin release from isolated islets at concentrations of 1, 10, and 100 µM.[13][14]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties.[7] Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[7][11] This effect is mediated through the regulation of key signaling pathways. While some studies on Swertia extracts point towards the involvement of the NF-κB, MAPKs, and Akt signaling pathways, further research is needed to delineate the precise molecular targets of isolated this compound.[11]

Hepatoprotective Activity

The traditional use of Swertia chirayita for liver ailments is supported by modern pharmacological studies demonstrating the hepatoprotective effects of its constituents, including this compound.[15][16] this compound has been shown to protect against paracetamol-induced hepatotoxicity in mice.[10][16] Pretreatment with this compound at doses ranging from 6-50 mg/kg orally, significantly reduced the elevation of liver enzymes such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP) that are indicative of liver damage.[6][10][16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound and Swertia chirayita extracts.

Table 1: Antidiabetic Activity of this compound and Swertia chirayita Extracts

| Test System | Compound/Extract | Dose/Concentration | Key Finding | Reference |

| Fed CF rats | This compound-containing hexane fraction (SWI) | 50 mg/kg (oral) | ~60% maximum fall in blood glucose by 7 hours | [13] |

| Isolated rat islets | This compound-containing hexane fraction (SWI) | 1, 10, 100 µM | Significant enhancement of glucose-stimulated insulin release | [13] |

| Streptozotocin-induced diabetic rats | This compound | 50 mg/kg (oral) | Significant lowering of blood sugar | [11][12] |

| Healthy and tolbutamide-pretreated albino rats | This compound | ED50: 23.1 mg/kg (oral) | 40% blood sugar lowering | [10] |

| In vitro glucuronidase inhibition | This compound | IC50: 162.84 ± 3.72 µg/ml | Strong inhibitory activity | [15] |

Table 2: Hepatoprotective Activity of this compound

| Test System | Compound | Dose | Effect on Liver Enzymes | Reference |

| Paracetamol-induced hepatotoxicity in Swiss mice | This compound | 6-50 mg/kg (oral) | Significantly reduced elevation of AST, ALT, and ALP | [6][10][16] |

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and purification of this compound involves the following steps:[1][13]

-

Extraction: The aerial parts of Swertia species are extracted with 80% acetone.

-

Fractionation: The extract is subjected to a separation of phenolic and non-phenolic constituents.

-

Purification: The phenolic fraction is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient elution of methanol and 0.1% formic acid.[1][13] High-speed counter-current chromatography (HSCCC) has also been successfully employed for the preparative separation of this compound.[2]

In Vivo Antidiabetic Activity Assay

A representative protocol for evaluating the antidiabetic activity of this compound in a streptozotocin-induced diabetic rat model is as follows:[11][12]

-

Induction of Diabetes: Diabetes is induced in rats by administering streptozotocin (e.g., 35 mg/kg or 65 mg/kg, intravenously) in a citrate buffer (pH 4.5).

-

Treatment: this compound (e.g., 50 mg/kg, orally), suspended in a vehicle like gum acacia, is administered to the diabetic rats.

-

Blood Glucose Monitoring: Blood sugar levels are measured at specific time points (e.g., 0, 1, 3, and 7 hours) post-administration to assess the hypoglycemic effect.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of this compound can be assessed using the following protocol in a macrophage cell line:[7]

-

Cell Culture: RAW 264.7 murine macrophages are cultured in an appropriate medium.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: The stimulated cells are treated with various concentrations of this compound.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

In Vivo Hepatoprotective Activity Assay

The hepatoprotective potential of this compound can be evaluated using a paracetamol-induced liver injury model in mice:[6][16]

-

Animal Model: Swiss mice are used for the study.

-

Treatment: The mice are pre-treated with this compound (e.g., 6-50 mg/kg, orally) for a specified period.

-

Induction of Hepatotoxicity: Liver injury is induced by administering a high dose of paracetamol.

-

Biochemical Analysis: Blood samples are collected to measure the serum levels of liver enzymes (AST, ALT, ALP). A significant reduction in the levels of these enzymes in the this compound-treated group compared to the control group indicates a hepatoprotective effect.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Conclusion and Future Directions

This compound, a key bioactive constituent of Swertia chirayita, possesses a strong foundation of ethnobotanical use that is increasingly being validated by modern scientific research. Its demonstrated antidiabetic, anti-inflammatory, and hepatoprotective properties make it a promising candidate for the development of novel therapeutics. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers aiming to further investigate its pharmacological potential.

Future research should focus on elucidating the precise molecular targets and signaling pathways of isolated this compound for each of its therapeutic effects. More comprehensive dose-response studies and clinical trials are necessary to establish its efficacy and safety in humans. Furthermore, the development of standardized extraction and quantification methods will be crucial for ensuring the quality and consistency of this compound-based products. The continued investigation into this traditionally valued compound holds significant promise for addressing a range of contemporary health challenges.

References

- 1. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative separation of methylswertianin, this compound and decussatin from the Tibetan medicinal plant Swertia mussotii using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Swertia chirayita: A comprehensive review on traditional uses, phytochemistry, quality assessment and pharmacology [ouci.dntb.gov.ua]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Hypoglycemic effect of this compound from the hexane fraction of Swertia chirayita [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induced blood sugar lowering of streptozotocin treated hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Experimental Evaluation of antidiabetic activity of Swertia Chirata – Aqueous Extract | Semantic Scholar [semanticscholar.org]

- 13. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Utilization of Swertia chirayita Plant Extracts for Management of Diabetes and Associated Disorders: Present Status, Future Prospects and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preliminary Safety Assessment of Swerchirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swerchirin, a xanthone found in medicinal plants of the Swertia genus, has garnered interest for its potential therapeutic properties, including hypoglycemic and anticancer activities. This technical guide provides a summary of the currently available data regarding the preliminary safety and toxicity profile of this compound. The information presented herein is compiled from existing non-clinical studies and aims to offer a foundational understanding for researchers and professionals in drug development. The guide details the hepatoprotective effects of this compound in models of induced liver injury and explores preliminary genotoxicity data of related xanthone extracts. It is important to note that comprehensive toxicological screening of isolated this compound is not yet available in the public domain. This document, therefore, also highlights the existing gaps in the toxicological data for this compound.

Hepatoprotective Effects

This compound has been investigated for its protective effects against drug-induced liver injury, a common screening method to assess the potential of a compound to mitigate liver damage.

Experimental Protocol: Paracetamol-Induced Hepatotoxicity in Mice

A frequently cited model to evaluate hepatoprotective potential involves inducing liver damage in mice using a toxic dose of paracetamol (acetaminophen). The general protocol is as follows:

-

Animal Model: Swiss albino mice are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a specified period.

-

Grouping: Mice are divided into several groups:

-

Control Group: Receives the vehicle (e.g., a solution of 20% DMSO in normal saline).

-

Toxin Control Group: Receives a hepatotoxic dose of paracetamol.

-

Test Groups: Receive varying doses of this compound orally for a number of days prior to the administration of paracetamol.

-

Positive Control Group: Receives a known hepatoprotective agent (e.g., Silymarin).

-

-

Dosing: this compound is administered orally at doses ranging from 6 to 50 mg/kg body weight.[1][2]

-

Induction of Hepatotoxicity: A single oral dose of paracetamol is administered to the toxin control and test groups.

-

Sample Collection: After a specified time, blood samples are collected for biochemical analysis of liver function markers.

-

Biochemical Analysis: Serum levels of key liver enzymes—aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP)—are measured.[1][3][4]

-

Histopathological Examination: Liver tissues are collected, fixed, and stained for microscopic examination to assess the degree of cellular damage.

Data on Hepatoprotective Effects

Studies have shown that pre-treatment with this compound can significantly mitigate the increase in liver enzymes caused by paracetamol overdose.[1][2][4]